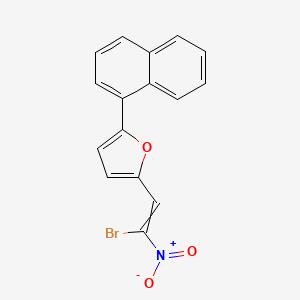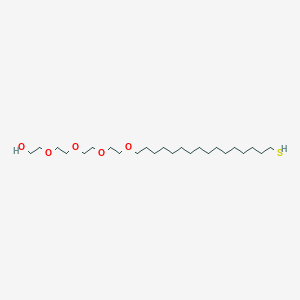![molecular formula C18H21NO3S B14203945 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)- CAS No. 830319-93-2](/img/structure/B14203945.png)
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)- is a chemical compound characterized by a pyrrolidine ring substituted with a phenyl group and a sulfonyl group attached to a methylphenyl moiety
Vorbereitungsmethoden
The synthesis of 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)- typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the use of proline derivatives as starting materials. The synthetic route may include steps such as cyclization, sulfonylation, and phenylation under specific reaction conditions. Industrial production methods often optimize these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolidine derivatives with varying substituents. For example:
Pyrrolidine-2-one: Differing by the presence of a carbonyl group.
Pyrrolidine-2,5-diones: Featuring two carbonyl groups.
Prolinol: A hydroxylated pyrrolidine derivative.
The uniqueness of 2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
830319-93-2 |
|---|---|
Molekularformel |
C18H21NO3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[(2S,5S)-1-(4-methylphenyl)sulfonyl-5-phenylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C18H21NO3S/c1-14-7-10-17(11-8-14)23(21,22)19-16(13-20)9-12-18(19)15-5-3-2-4-6-15/h2-8,10-11,16,18,20H,9,12-13H2,1H3/t16-,18-/m0/s1 |
InChI-Schlüssel |
SXCRSYMHHQLLJI-WMZOPIPTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H](CC[C@H]2C3=CC=CC=C3)CO |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)

![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)
![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)

![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)
![Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester](/img/structure/B14203955.png)

![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
